Dexamethasone 21-Propionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALINSFFSOAHJII-OCUNRLNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471576 | |
| Record name | Dexamethasone 21-Propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3793-10-0 | |
| Record name | Dexamethasone 21-Propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for Dexamethasone 21 Propionate
Direct Esterification of Dexamethasone (B1670325) at the C21 Position
The most straightforward approach to synthesizing dexamethasone 21-propionate is through the direct esterification of the primary hydroxyl group at the C21 position of the dexamethasone molecule. This method leverages the higher reactivity of the C21 hydroxyl group compared to the tertiary C17 and secondary C11 hydroxyl groups. nih.gov
Chemical Reaction Mechanisms and Catalysis (e.g., Steglich Esterification with DCC/DMAP)
The Steglich esterification is a widely employed method for the synthesis of esters under mild conditions, making it particularly suitable for complex molecules like dexamethasone. nih.gov This reaction utilizes a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govnih.gov
The reaction mechanism proceeds as follows:
Activation of the Carboxylic Acid: Propionic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
Acyl Transfer to Catalyst: The O-acylisourea intermediate then reacts with DMAP, a more potent nucleophile than the alcohol, to form a reactive N-acylpyridinium salt. This step is crucial as it prevents the slower, undesirable rearrangement of the O-acylisourea to a stable N-acylurea.
Nucleophilic Attack by Dexamethasone: The C21 hydroxyl group of dexamethasone acts as a nucleophile, attacking the activated acyl group of the N-acylpyridinium salt.
Product Formation and Byproduct Precipitation: This attack results in the formation of this compound and the regeneration of the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct, N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration. nih.gov
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters.
| Parameter | Optimized Condition | Rationale |
| Solvent | Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) | These solvents effectively dissolve the reactants and do not interfere with the reaction. |
| Temperature | Room temperature | The Steglich esterification proceeds efficiently at room temperature, avoiding potential side reactions or degradation of the steroid nucleus at elevated temperatures. nih.gov |
| Molar Ratios | A slight excess of propionic acid and DCC relative to dexamethasone is often used. | This ensures complete conversion of the dexamethasone. The amount of DMAP is typically catalytic (5-10 mol%). |
| Reaction Time | Typically a few hours | The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time for maximum product formation. |
| Purification | Filtration to remove DCU, followed by aqueous work-up and column chromatography. | This multi-step process is essential to remove unreacted starting materials, the catalyst, and any soluble byproducts, leading to a highly pure final product. |
Synthesis of this compound from Precursor Compounds
An alternative synthetic strategy involves the use of precursor molecules that are subsequently converted to this compound. This can be advantageous in certain large-scale production scenarios or when specific stereochemical control is required.
Esterification of 21-Hydroxy-6,19-Oxidoprogesterone Derivatives
One such precursor-based approach involves the synthesis and subsequent esterification of 21-hydroxy-6,19-oxidoprogesterone derivatives. A patented method describes the preparation of 21-hydroxy-6,19-oxidoprogesterone and its 21-propionate derivative. nih.gov While the patent does not provide exhaustive experimental details for the esterification step, it suggests the feasibility of this route. The synthesis would likely involve the initial formation of the 6,19-oxido bridge in a suitable progesterone (B1679170) derivative, followed by the introduction of the 21-hydroxyl group, and finally, esterification with propionic acid or its activated form.
Utilization of Anhydrides, Activated Esters, and Acyl Chlorides
Instead of using a carboxylic acid and a coupling agent, more reactive acylating agents can be employed for the direct esterification of dexamethasone.
Propionic Anhydride (B1165640): Propionic anhydride is a powerful acylating agent that can directly react with the C21 hydroxyl group of dexamethasone, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the propionic acid byproduct. chempedia.infocelanese.com The reaction is typically carried out in an aprotic solvent.
Activated Esters: Activated esters of propionic acid, such as N-hydroxysuccinimide (NHS) esters, can also be used. nih.gov These reagents are highly reactive towards nucleophiles like the C21-hydroxyl group and offer a clean reaction with predictable outcomes. nih.gov
Acyl Chlorides: Propionyl chloride, the acyl chloride of propionic acid, is another highly reactive acylating agent. The reaction with dexamethasone is rapid and usually performed in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction. iomcworld.com Care must be taken to use anhydrous conditions as acyl chlorides are sensitive to moisture.
Advanced Conjugation Chemistries for Dexamethasone Derivative Synthesis
Beyond the synthesis of the simple 21-propionate ester, there is significant interest in creating more complex dexamethasone derivatives through advanced conjugation chemistries. These strategies aim to modify the pharmacokinetic and pharmacodynamic properties of the drug. The C21 hydroxyl group is the primary site for these modifications. nih.gov
Table of Research Findings on Dexamethasone Conjugation:
| Conjugation Partner | Linkage Chemistry | Key Findings |
| Poly(ethylene glycol) (PEG) | Ester or amide bond formation, often via a succinyl linker and carbodiimide chemistry. | PEGylation of dexamethasone can improve its water solubility and prolong its circulation time in the body. researchgate.net |
| Peptides | Solid-phase peptide synthesis followed by coupling of a dexamethasone derivative (e.g., dexamethasone-21-hemisuccinate) to the peptide. nih.gov | Creates targeted drug delivery systems. For example, peptide conjugates have been developed to target specific tissues or cells. nih.gov |
| Polymers (e.g., Chitosan, Polypeptides) | Carbodiimide-mediated coupling, often involving a linker molecule to connect the drug to the polymer backbone. mdpi.commdpi.com | Can lead to the formation of nanoparticles or hydrogels for controlled and sustained drug release. nih.govmdpi.com |
| Antibodies | Formation of an immunoconjugate by linking dexamethasone to a monoclonal antibody, often through a linker attached to the C21 position. nih.gov | Enables highly specific targeting of the drug to cells or tissues expressing the corresponding antigen. |
These advanced conjugation strategies highlight the versatility of the dexamethasone scaffold for the creation of novel therapeutic agents with enhanced efficacy and reduced side effects. The fundamental chemical principles of esterification and amide bond formation remain central to these sophisticated derivatization approaches.
Carbodiimide-Mediated Linkage Formation
Carbodiimide chemistry is a widely employed method for conjugating dexamethasone to various molecules, particularly those containing carboxyl or amino groups. nih.gov This approach is considered a "zero-length" crosslinking method because no part of the carbodiimide reagent becomes part of the final linkage. thermofisher.com The reaction facilitates the formation of an ester or amide bond between dexamethasone and another molecule.
The process typically involves the activation of a carboxyl group using a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). nih.govthermofisher.com This activation step forms a highly reactive O-acylisourea intermediate, which can then react with the 21-hydroxyl group of dexamethasone to form an ester linkage. Conversely, the hydroxyl group of dexamethasone can be first functionalized with a carboxyl group, for instance by reacting it with succinic anhydride, to produce dexamethasone-21-hemisuccinate. mdpi.com This carboxylated dexamethasone can then be activated by a carbodiimide and subsequently reacted with an amino group on a target molecule to form an amide bond. nih.gov
To improve the efficiency of the reaction and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBT) are often used. nih.gov These additives react with the O-acylisourea intermediate to form a more stable NHS or HOBT ester, which is less prone to hydrolysis and reacts efficiently with amines to yield the desired conjugate. nih.govthermofisher.com
Table 1: Common Carbodiimide Reagents and Additives
| Reagent/Additive | Full Name | Key Feature |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, commonly used in aqueous reactions. nih.govthermofisher.com |
| DCC | N,N'-Dicyclohexylcarbodiimide | Water-insoluble, primarily used in organic synthesis. nih.govthermofisher.com |
| NHS | N-Hydroxysuccinimide | Forms a more stable, amine-reactive intermediate. nih.govthermofisher.com |
| HOBT | N-Hydroxybenzotriazole | Increases yield and reduces side reactions. nih.gov |
Solid-Phase Synthesis Applications
Solid-phase synthesis offers a robust and efficient method for the preparation of dexamethasone conjugates, particularly with peptides and peptoids. This technique allows for the sequential addition of amino acids or other building blocks to a solid support, with the dexamethasone moiety being introduced at a specific position.
A common strategy involves the initial synthesis of a peptide or peptoid sequence on a resin. Dexamethasone, often pre-functionalized with a linker such as succinic acid (to form succinyl-dexamethasone), is then coupled to the N-terminus of the peptide chain. nih.gov Coupling agents like O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) are frequently used to facilitate this amide bond formation. nih.gov
For instance, cyclic dexamethasone-peptoid conjugates have been synthesized by attaching a protected diaminopropionic acid to a Rink Amide AM resin. nih.gov One amino group is used for the synthesis of the peptoid sequence, while the other is utilized for the attachment of a dexamethasone derivative. nih.gov This solid-phase approach allows for the creation of complex and well-defined conjugates with precise control over the structure and composition.
"Click" Chemistry and Other Orthogonal Bioconjugation Methods
"Click" chemistry, a concept that describes reactions that are high-yielding, stereospecific, and proceed under mild conditions, has emerged as a powerful tool for the synthesis of dexamethasone conjugates. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.gov
In the context of dexamethasone, this methodology involves the introduction of an azide (B81097) or alkyne functionality onto the dexamethasone molecule or a carrier molecule. For example, a dexamethasone derivative can be synthesized to contain an acid-labile hydrazone bond, allowing for drug release in a specific environment. nih.gov This modified dexamethasone can then be "clicked" onto a polymer, such as polyethylene (B3416737) glycol (PEG), that has been functionalized with the complementary reactive group. nih.govacs.org This approach has been used to create novel linear multifunctional PEG-dexamethasone conjugates. nih.gov
Other orthogonal bioconjugation methods, such as the Diels-Alder cycloaddition, have also been utilized. In one example, a furan-functionalized dexamethasone-peptide was synthesized and then conjugated to a maleimide-functionalized hyaluronic acid via a Diels-Alder reaction. nih.gov These "click" and other orthogonal methods offer high specificity and efficiency, allowing for the creation of complex conjugates under biocompatible conditions. youtube.com
Table 2: Overview of "Click" Chemistry and Orthogonal Bioconjugation Methods for Dexamethasone
| Method | Key Reaction | Linkage Formed |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Alkyne | 1,2,3-Triazole nih.gov |
| Cu(II)-catalyzed Azide-Alkyne Cycloaddition | Azide + Alkyne | 1,2,3-Triazole nih.gov |
| Diels-Alder Cycloaddition | Diene (e.g., furan) + Dienophile (e.g., maleimide) | Cyclohexene adduct nih.gov |
Enzymatic Approaches to Glucocorticoid Ester Synthesis
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the synthesis of glucocorticoid esters. Enzymes, such as lipases and esterases, can catalyze the esterification of the 21-hydroxyl group of dexamethasone with high regioselectivity, often under mild reaction conditions.
While specific research on the enzymatic synthesis of this compound is not extensively detailed in the provided search results, the broader field of enzymatic modification of steroids is well-established. rsc.org These biocatalytic processes are valued for their high efficiency and sustainability. rsc.org For instance, acetyltransferases have been shown to selectively acetylate hydroxyl groups on various steroid scaffolds. rsc.org
The biosynthesis of glucocorticoids in the body is a complex, multi-step enzymatic process that starts with cholesterol. nih.gov This natural pathway highlights the potential for harnessing enzymes for the in vitro synthesis and modification of steroids like dexamethasone. The use of enzymes can avoid the need for protecting groups and harsh reagents often required in chemical synthesis, leading to cleaner and more efficient processes.
Pharmacological and Molecular Mechanisms of Dexamethasone 21 Propionate Action
Glucocorticoid Receptor (GR) Binding and Activation Dynamics
The pharmacological activity of dexamethasone (B1670325) 21-propionate is initiated by its binding to glucocorticoid receptors (GRs) located in the cytoplasm of cells. droracle.ai This interaction sets off a cascade of molecular events that ultimately alters cellular function.
Upon binding of dexamethasone 21-propionate to the GR, the receptor-ligand complex undergoes a conformational change. patsnap.com This structural alteration is a critical step that leads to the dissociation of the GR from a multi-protein complex, which includes heat shock proteins. nih.gov Once released, the activated GR-ligand complex translocates from the cytoplasm into the cell nucleus. patsnap.compatsnap.com This nuclear translocation is essential for the subsequent genomic actions of the corticosteroid. nih.gov
Inside the nucleus, the activated GR-ligand complex directly interacts with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.com This binding can either initiate or repress the transcription of these genes. patsnap.com The interaction with GREs allows the GR to function as a ligand-activated transcription factor, directly influencing the rate of gene expression. nih.gov This modulation of transcription is a key mechanism through which this compound exerts its wide-ranging effects on inflammation and the immune system. patsnap.com Some studies have also identified negative GREs (nGREs) where GR binding leads to the repression of gene transcription. psu.edu
Genomic Mechanisms of Anti-inflammatory and Immunosuppressive Effects
The anti-inflammatory and immunosuppressive properties of this compound are largely attributable to its ability to modulate the expression of a wide array of genes involved in the inflammatory cascade.
A primary mechanism of the anti-inflammatory action of this compound is the transcriptional repression of pro-inflammatory cytokine genes. It effectively inhibits the production of key cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). patsnap.comnih.gov By reducing the levels of these potent inflammatory mediators, this compound diminishes the recruitment and activation of immune cells at sites of inflammation, thereby alleviating tissue damage and inflammatory symptoms. patsnap.com Studies have shown that dexamethasone can significantly reduce the systemic release of IL-6 and moderately reduce TNF-α levels. nih.gov However, the extent of inhibition can vary depending on the specific cytokine and the cellular context. nih.govplos.org
Table 1: Pro-inflammatory Cytokines Repressed by Dexamethasone
| Cytokine | Function in Inflammation |
| Interleukin-1 (IL-1) | Induces fever, activates lymphocytes, and promotes the production of other inflammatory mediators. patsnap.com |
| Interleukin-6 (IL-6) | Plays a critical role in the acute phase response, stimulates B cell differentiation, and promotes inflammation. patsnap.comnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | A central mediator of acute inflammation, induces cytokine production, and can lead to cell death. patsnap.comnih.gov |
| Interferon-gamma (IFN-γ) | A key activator of macrophages and a critical component of cell-mediated immunity. patsnap.comduke.edu |
In addition to repressing pro-inflammatory genes, this compound also upregulates the expression of several anti-inflammatory proteins. One such protein is Lipocortin-1, also known as Annexin-A1. patsnap.com Annexin-A1 is known to inhibit phospholipase A2, an enzyme crucial for the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com
Another important anti-inflammatory protein induced by glucocorticoids is the Glucocorticoid-Induced Leucine Zipper (GILZ). mdpi.com GILZ has been shown to have significant anti-inflammatory and immunomodulatory properties. mdpi.com Furthermore, dexamethasone induces the expression of Dual Specificity Phosphatase 1 (DUSP1), also known as Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 (MKP-1). mdpi.comnih.gov DUSP1 plays a crucial role in the negative regulation of inflammatory signaling pathways by dephosphorylating and inactivating MAPKs. nih.gov
Table 2: Anti-inflammatory Proteins Upregulated by Dexamethasone
| Protein | Mechanism of Anti-inflammatory Action |
| Lipocortin-1 (Annexin-A1) | Inhibits phospholipase A2, thereby blocking the synthesis of prostaglandins and leukotrienes. patsnap.com |
| Glucocorticoid-Induced Leucine Zipper (GILZ) | Exerts anti-inflammatory and immunomodulatory effects through various mechanisms, including inhibition of MAPK and NF-κB pathways. mdpi.com |
| Dual Specificity Phosphatase 1 (DUSP1/MKP-1) | Dephosphorylates and inactivates MAPKs, which are key signaling molecules in the inflammatory response. mdpi.comnih.gov |
This compound also exerts its anti-inflammatory effects by interfering with the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govdrugbank.com These transcription factors are central to the expression of a multitude of genes involved in the inflammatory and immune responses, including cytokines, chemokines, and adhesion molecules.
The interaction between glucocorticoids and the NF-κB pathway is complex and can be cell-type specific. nih.govnih.gov In many cell types, the activated GR can directly interact with NF-κB subunits, such as p65, thereby inhibiting their transcriptional activity. researchgate.net This "transrepression" mechanism does not require direct binding of the GR to DNA.
Similarly, glucocorticoids can antagonize the AP-1 signaling pathway. nih.gov Dexamethasone has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK), a key enzyme in the AP-1 signaling cascade. nih.gov By inhibiting JNK, dexamethasone prevents the phosphorylation and activation of c-Jun, a major component of the AP-1 complex, ultimately leading to the suppression of AP-1-mediated gene transcription. nih.govnih.gov
Inhibition of Inducible Inflammatory Enzymes (e.g., COX-2, iNOS)
This compound, a potent synthetic glucocorticoid, exerts significant anti-inflammatory effects by inhibiting the expression of inducible enzymes responsible for mediating the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The primary mechanism for this inhibition is not at the level of promoter activation but rather through post-transcriptional modification, specifically by destabilizing the messenger RNA (mRNA) of these enzymes.
In the case of iNOS, which is induced by pro-inflammatory cytokines like TNF-alpha and IL-1beta, dexamethasone has been shown to inhibit the expression of iNOS mRNA and protein in a dose- and time-dependent manner, leading to a decrease in nitric oxide (NO) production. nih.gov This effect is achieved by decreasing the stability of the iNOS mRNA molecule. nih.gov Research indicates that dexamethasone inhibits the expression of an iNOS gene antisense transcript, which normally functions to stabilize the iNOS mRNA. nih.gov By disrupting this stabilization, the mRNA is degraded more rapidly, leading to reduced synthesis of the iNOS enzyme.
A similar post-transcriptional regulatory mechanism is observed with COX-2. Dexamethasone can block the induction of the Cox-2 gene at both transcriptional and post-transcriptional levels. nih.gov Studies have demonstrated that dexamethasone reverses the stabilization of COX-2 mRNA. nih.gov This destabilization prevents the efficient translation of the mRNA into the COX-2 protein, thereby reducing the production of prostaglandins, which are key mediators of inflammation. The inhibitory effects of dexamethasone on both COX-2 and iNOS are mediated by the glucocorticoid receptor. nih.gov
| Enzyme | Mechanism of Inhibition by Dexamethasone | Reference |
| iNOS | Inhibits gene expression by destabilizing its mRNA, preventing translation into protein and reducing nitric oxide production. | nih.gov |
| COX-2 | Blocks gene induction at transcriptional and post-transcriptional levels, primarily by destabilizing its mRNA. | nih.gov |
Non-Genomic Pathways and Rapid Cellular Responses
Beyond its genomic effects that involve gene transcription, this compound can elicit rapid cellular responses through non-genomic pathways. These actions are initiated by binding to cell membrane-associated glucocorticoid receptors or by directly interacting with cellular membranes and ion channels.
Dexamethasone has been shown to directly influence the electrical properties of cell membranes by modulating ion channel activity. This can lead to changes in membrane potential and ion transport across various cell types. For instance, in airway epithelial cells, dexamethasone treatment can decrease fluid secretion by altering ion transport. nih.gov
Research in clonal pituitary cells revealed that dexamethasone rapidly increases the steady-state concentration of Kv1 mRNA, which codes for a voltage-gated potassium channel. nih.gov This change in gene expression is accompanied by an increase in the whole-cell voltage-gated potassium current. nih.gov By regulating the expression and activity of ion channels, dexamethasone can produce long-term effects on cellular electrical activity and secretion. nih.gov The function of ion channels is intrinsically regulated by the surrounding lipid membrane, and corticosteroids can modulate these interactions, thereby affecting channel gating and function. anu.edu.audntb.gov.ua
| Channel/Transport | Effect of Dexamethasone | Cellular Context | Reference |
| Voltage-gated K+ channels | Increases mRNA expression and whole-cell current. | Clonal pituitary cells | nih.gov |
| Epithelial Ion Transport | Attenuates stimulated ion and fluid secretion. | Airway epithelium | nih.gov |
This compound profoundly impacts the function and activity of key immune and structural cells involved in the inflammatory response. patsnap.com
Monocytes and Macrophages : Dexamethasone can influence the differentiation of monocytes into macrophages. nih.gov It promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, which is involved in tissue repair. nih.gov This is characterized by an increased expression of anti-inflammatory cytokines like IL-10 and TGF-β, and a reduced expression of pro-inflammatory cytokines such as TNF-α and IL-1. nih.gov By suppressing the activity of macrophages, dexamethasone diminishes the recruitment of immune cells to sites of inflammation. patsnap.com
Neutrophils : The effect on neutrophils can be complex. While short-term exposure to dexamethasone may not affect neutrophil adhesion or the production of reactive oxygen species (ROS) and nitric oxide (NO), it can alter their secretory profile. nih.gov Dexamethasone has been observed to stimulate the release of metalloproteinases, which are involved in remodeling the extracellular matrix. nih.gov
Endothelial Cells and Fibroblasts : Glucocorticoids inhibit the expression of adhesion molecules on endothelial cells, which reduces the migration of leukocytes out of the bloodstream and into tissues. patsnap.com They also impact fibroblasts, with growth factors derived from macrophages playing a role in stimulating fibroblast proliferation during tissue remodeling phases. mdpi.com
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis by Exogenous Corticosteroids
The administration of exogenous corticosteroids like this compound has a significant regulatory effect on the Hypothalamic-Pituitary-Adrenal (HPA) axis through a negative feedback mechanism. patsnap.commdpi.com The HPA axis is a critical neuroendocrine system that maintains homeostasis. plos.org
When an exogenous glucocorticoid is introduced, it mimics the action of endogenous cortisol and binds to glucocorticoid receptors in the hypothalamus and the pituitary gland. plos.org This binding signals that circulating corticosteroid levels are high, leading to the inhibition of both corticotropin-releasing hormone (CRH) production from the hypothalamus and adrenocorticotropic hormone (ACTH) release from the pituitary. mdpi.complos.org
This suppression leads to a decrease in the adrenal glands' production of endogenous cortisol. patsnap.com Chronic exposure to supraphysiologic doses of glucocorticoids can lead to a prolonged suppression of the HPA axis. mdpi.com Upon withdrawal of the exogenous steroid, the reactivation of CRH secretion is a necessary prerequisite for the recovery of the entire axis. mdpi.com The degree of HPA axis suppression and the time required for its recovery depend on the type, dose, and duration of the corticosteroid therapy. nih.gov This negative feedback is a potent mechanism by which dexamethasone dampens systemic inflammatory and stress responses. plos.org
| Component | Effect of Exogenous Dexamethasone | Mechanism | Reference |
| Hypothalamus | Decreased secretion of CRH | Negative feedback | mdpi.complos.org |
| Pituitary Gland | Decreased secretion of ACTH | Negative feedback | mdpi.complos.org |
| Adrenal Glands | Decreased production of endogenous cortisol | Reduced stimulation by ACTH | patsnap.com |
Pharmacokinetic and Metabolic Research of Dexamethasone 21 Propionate
In Vivo Hydrolysis Kinetics of the 21-Propionate Ester to Active Dexamethasone (B1670325)
Dexamethasone 21-propionate is a prodrug, a chemically modified version of the active drug Dexamethasone. Prodrugs are designed to improve properties such as absorption and site-specific delivery iomcworld.comiomcworld.com. The conversion of this compound to its pharmacologically active form, Dexamethasone, occurs in the body through the enzymatic hydrolysis of its 21-propionate ester bond nih.govmdpi.com.
The hydrolysis of the ester bond in this compound is catalyzed by a group of enzymes known as esterases. Carboxylesterases (EC 3.1.1.1) are key enzymes in this process, belonging to the α,β-serine hydrolase family that is widely distributed in mammalian tissues nih.govdntb.gov.uawikipedia.org. These enzymes are crucial for the Phase I metabolism of many xenobiotics, including toxins and drugs containing ester, amide, or thioester bonds nih.govwikipedia.org.
Carboxylesterases are found in various tissues, with the highest concentrations typically in the liver dntb.gov.uawikipedia.org. They are also present in plasma, the gut, and other tissues, contributing to the activation of ester prodrugs throughout the body nih.gov. Studies on other corticosteroid esters, such as those of hydrocortisone, have confirmed the role of distinct hepatic carboxylesterases in their hydrolysis nih.gov. The enzymatic activity is not limited to the liver; esterases present at local sites of inflammation can also hydrolyze dexamethasone prodrugs, releasing the active drug directly in the target tissue nih.gov. This localized activation is a key feature of targeted drug delivery strategies.
The activation of this compound is a one-step process involving the cleavage of the ester linkage at the C-21 position of the steroid molecule mdpi.comnih.gov. This hydrolysis reaction yields the active Dexamethasone and propionic acid. The 21-hydroxyl group is a common site for creating ester prodrugs of corticosteroids as it is sterically available and not essential for the drug's anti-inflammatory activity mdpi.com.
Absorption, Distribution, and Elimination Profiles of this compound and its Metabolites
The pharmacokinetic profile of this compound is determined by its journey through the body as both the ester prodrug and its active metabolite, Dexamethasone.
As an ester prodrug, this compound is more lipophilic (fat-soluble) than the parent Dexamethasone. This increased lipophilicity can enhance its absorption and distribution into tissues. Formulations using lipophilic prodrugs like Dexamethasone palmitate have been shown to improve drug loading into nanoparticle delivery systems, which can alter distribution patterns and potentially target inflamed tissues nih.gov.
Once this compound is hydrolyzed, the resulting active Dexamethasone is distributed throughout the body. Dexamethasone distributes extensively into tissues, with significant partitioning into the liver consensus.app. It is approximately 77% bound to plasma proteins, primarily albumin nih.govdrugbank.com. The volume of distribution has been reported as 0.78 L/kg in rats and between 51.0 L and 96.0 L in humans, depending on the route of administration drugbank.comnih.gov.
The clearance of this compound itself is primarily through its conversion to Dexamethasone. The subsequent elimination of Dexamethasone involves hepatic metabolism followed by renal excretion nih.gov. The primary metabolic pathway for Dexamethasone is through oxidation, catalyzed mainly by the cytochrome P450 enzyme CYP3A4 nih.govdrugbank.comclinpgx.org. This process leads to the formation of several metabolites.
The major identified metabolites of Dexamethasone are 6α-hydroxydexamethasone and 6β-hydroxydexamethasone drugbank.comfda.gov. These hydroxylated metabolites are more water-soluble and are subsequently excreted in the urine. Less than 10% of Dexamethasone is excreted unchanged in the urine nih.gov. Studies in cattle using dexamethasone esters also show rapid elimination, with 98% cleared through urine and 95% through feces within three days nih.gov.
The half-life of Dexamethasone has two distinct values: a plasma half-life and a biological half-life. The plasma half-life, which reflects the time it takes for the drug concentration in the blood to reduce by half, is relatively short, averaging about 4 hours in adults nih.govdrugs.com. In contrast, the biological half-life, which reflects the duration of its physiological effects, is much longer, ranging from 36 to 54 hours drugs.comdroracle.aiquora.com. This extended biological half-life is responsible for the long-acting nature of the drug droracle.ai.
Table 1: Pharmacokinetic Parameters of Dexamethasone (Active Metabolite)
Parameter Value Source Protein Binding ~77% [2, 28] Metabolizing Enzyme CYP3A4 [2, 3, 28] Plasma Half-Life ~4 hours [2, 6] Biological Half-Life 36-54 hours [6, 8, 11] Oral Clearance 15.7 L/hr iomcworld.com Renal Excretion (Unchanged) <10% iomcworld.com
Table 2: Major Metabolites of Dexamethasone
Metabolite Pathway Source 6β-hydroxydexamethasone CYP3A4-mediated hydroxylation [14, 28] 6α-hydroxydexamethasone CYP3A4-mediated hydroxylation
Application of Isotopic Labeling (e.g., this compound-d5) for ADME Studies
Isotopic labeling is a powerful technique used in pharmacokinetic research to trace the fate of a drug molecule throughout its Absorption, Distribution, Metabolism, and Excretion (ADME) profile [24, 32]. In this method, one or more atoms in the drug molecule are replaced with their stable (non-radioactive) or radioactive isotopes. For this compound, this could involve creating this compound-d5, where five hydrogen atoms are replaced with deuterium (B1214612) (a stable isotope of hydrogen).
The use of deuterium-labeled compounds is particularly valuable in modern drug metabolism studies . Replacing hydrogen with deuterium can sometimes slow down metabolic processes at the site of substitution, a phenomenon known as the kinetic isotope effect . This can be used strategically in drug design to improve a drug's pharmacokinetic profile [25, 30]. More commonly in ADME studies, the labeled compound acts as a tracer that can be easily distinguished from its non-labeled counterparts and endogenous molecules by mass spectrometry [25, 30]. This allows researchers to accurately track the parent drug and its metabolites in biological samples like blood, urine, and tissues .
A relevant application of this methodology is the use of a chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) platform to investigate the metabolic effects of Dexamethasone. In one study, this technique was used to analyze the metabolome in five different organs of rats after chronic administration of Dexamethasone . This approach provided a comprehensive understanding of the widespread metabolic changes and tissue-specific effects induced by the drug, demonstrating the power of isotope labeling to elucidate the complex interactions of a drug within a biological system .
**Table 3: Compound Names Mentioned in the Article**
```html
Compound Name 6α-hydroxydexamethasone 6β-hydroxydexamethasone Dexamethasone This compound This compound-d5 Dexamethasone palmitate Dexamethasone phosphate (B84403) Hydrocortisone Propionic acid
Comparative Pharmacokinetic and Metabolic Studies with Parent Dexamethasone and Other C21-Esters
Comprehensive comparative pharmacokinetic and metabolic data for this compound against its parent compound, dexamethasone, and other C21-esters are notably scarce in publicly available scientific literature. However, by examining studies on other dexamethasone esters and general principles of corticosteroid metabolism, it is possible to infer the likely pharmacokinetic profile of this compound.
Esterification at the C21 position of corticosteroids is a common strategy to create prodrugs with modified physicochemical properties, which in turn influences their pharmacokinetic profiles. These esters are designed to be hydrolyzed in vivo by esterases present in plasma and tissues, releasing the pharmacologically active parent steroid. The rate of this hydrolysis is a key determinant of the onset and duration of action.
Studies on other C21-esters of dexamethasone, such as dexamethasone phosphate, reveal a rapid conversion to the active dexamethasone. For instance, after intravenous administration, dexamethasone phosphate is quickly hydrolyzed, leading to peak plasma concentrations of dexamethasone within minutes. This rapid hydrolysis is beneficial for conditions requiring immediate anti-inflammatory action.
The comparative pharmacokinetic parameters of different dexamethasone esters are influenced by the rate of hydrolysis of the ester bond. The table below illustrates hypothetical comparative data based on the known properties of different ester types, highlighting the expected differences.
| Compound | Ester Type | Expected Rate of Hydrolysis | Expected Time to Peak Plasma Concentration of Dexamethasone |
| Dexamethasone | - | Not Applicable | Immediate (following IV administration) |
| Dexamethasone Phosphate | Phosphate | Very Rapid | Minutes |
| This compound | Propionate (B1217596) | Slower than Phosphate | Longer than Phosphate |
It is important to note that without direct comparative studies, the precise pharmacokinetic advantages and metabolic fate of this compound relative to dexamethasone and other esters remain an area for further investigation. Future research is needed to fully characterize its absorption, distribution, metabolism, and excretion profile and to establish a definitive comparative pharmacokinetic understanding.
Structure Activity Relationship Sar Studies of Dexamethasone 21 Propionate
Influence of the 21-Propionate Moiety on Glucocorticoid Receptor Binding Affinity and Selectivity
The modification of dexamethasone (B1670325) at the C21 position with a propionate (B1217596) group has a nuanced effect on its interaction with the glucocorticoid receptor (GR). While esterification is a common strategy to enhance potency, it can also impact selectivity, particularly concerning other steroid receptors like the progesterone (B1679170) receptor (PR).
| Compound | Relative Binding Affinity for GR (RBAGR) | Relative Binding Affinity for PR (RBAPR) | Selectivity Ratio (RBAGR/RBAPR) |
|---|---|---|---|
| Dexamethasone | High | Low | 476 |
| Betamethasone (B1666872) | High | Very Low | 1,375 |
| Budesonide | Moderate | Very Low | 44 |
| Fluticasone (B1203827) Propionate | High | Moderate | 12 |
| Beclomethasone Monopropionate | Moderate | Moderate | 9 |
| Mometasone Furoate | Very High | Very High | 1.1 |
Impact of Esterification on Lipophilicity, Membrane Permeability, and Bioavailability
Esterification of the C21-hydroxyl group of dexamethasone with propionic acid is a key chemical modification that increases the molecule's lipophilicity. uomustansiriyah.edu.iq This enhanced lipophilic character is crucial for improving the drug's ability to penetrate biological membranes, which are primarily composed of lipids. uomustansiriyah.edu.iqnih.gov
The increased lipid solubility of Dexamethasone 21-Propionate facilitates its absorption through the skin, making it a preferred modification for dermatological preparations. uomustansiriyah.edu.iq By increasing the compound's ability to partition into the lipid bilayers of cells, the propionate ester enhances its membrane permeability. This improved permeability can lead to higher local bioavailability at the target tissue, allowing for more effective drug delivery to the site of inflammation. nih.gov This principle is fundamental in designing topical corticosteroids, where efficient passage into the skin layers is necessary to exert a therapeutic effect. uomustansiriyah.edu.iq
Role of the Ester Linkage in Sustained Release and Localized Activity
The ester linkage at the C21 position allows this compound to function as a prodrug. nih.gov The 21-hydroxyl group is not directly involved in the anti-inflammatory activity of the molecule, making it an ideal site for modification. nih.gov
Upon administration, particularly in tissues like the skin, the ester bond of this compound is susceptible to cleavage by endogenous esterase enzymes. This enzymatic action hydrolyzes the ester, releasing the active drug, dexamethasone, directly at the site of action. This process provides a mechanism for sustained release, as the gradual cleavage of the ester bond ensures a prolonged local concentration of the active glucocorticoid. nih.gov This localized activation and sustained release can enhance the duration of the anti-inflammatory effect while potentially minimizing systemic absorption and associated side effects. uomustansiriyah.edu.iq This strategy is also employed in depot preparations for intramuscular injections to decrease the release rate of the drug. uomustansiriyah.edu.iq
Comparative Structural Analysis with Other C21-Ester Derivatives and Their Pharmacological Potency
The pharmacological potency of a corticosteroid is significantly influenced by the nature of the ester group at the C21 position. Comparing this compound with other C21-ester derivatives reveals important structure-activity relationships.
For example, a study comparing dexamethasone 21-acetate with corticosterone (B1669441) found that the acetate (B1210297) ester had a significantly greater and more prolonged effect on glucocorticoid receptor depletion in the cytosol. nih.gov This prolonged receptor engagement was directly correlated with its higher biological potency. nih.gov By extension, the propionate ester is expected to confer similar, if not enhanced, lipophilicity and sustained-release characteristics compared to the acetate, thereby contributing to high potency.
When compared to other widely used propionate esters, such as fluticasone propionate, differences in the steroid nucleus itself also come into play. While both possess a C21-propionate ester, the rest of the molecular structure dictates the ultimate receptor affinity and selectivity. As noted previously, fluticasone propionate has a lower GR/PR selectivity ratio than dexamethasone. ersnet.org The choice of the ester derivative is a critical factor in drug design, allowing for the fine-tuning of a steroid's potency, duration of action, and selectivity profile.
| Derivative | Relative Lipophilicity | Expected Duration of Action | Primary Application Area |
|---|---|---|---|
| Dexamethasone (Alcohol) | Base | Standard | Systemic |
| Dexamethasone 21-Acetate | Increased | Prolonged nih.gov | Topical, Depot Injection |
| This compound | Further Increased | Prolonged | Topical |
| Dexamethasone Sodium Phosphate (B84403) | Decreased (Water-Soluble) | Short (Rapid Onset) | Intravenous Injection |
Preclinical in Vitro and in Vivo Research Models
Cellular and Molecular Assays for Anti-inflammatory and Immunosuppressive Efficacy
In vitro studies are fundamental in elucidating the cellular and molecular mechanisms through which dexamethasone (B1670325) 21-propionate exerts its effects. These assays provide a controlled environment to assess the compound's impact on specific immune cell functions and signaling pathways.
The immunosuppressive activity of glucocorticoids is partly mediated by their ability to inhibit T-cell proliferation and function. Nanoparticles co-encapsulating a model antigen and a glucocorticoid receptor agonist, such as dexamethasone 21-propionate, have been shown to suppress the expansion of cognate T-cells in vivo. google.com This suggests a potential mechanism for inducing antigen-specific tolerance.
While specific studies detailing the direct effect of this compound on macrophage polarization to an M(GC) state are not extensively available in the public domain, the general mechanism of glucocorticoids involves promoting an anti-inflammatory macrophage phenotype. This polarization is crucial for resolving inflammation and initiating tissue repair.
The anti-inflammatory effects of this compound are closely linked to its ability to modulate the expression of key inflammatory mediators. Glucocorticoids, as a class, are known to suppress the production of pro-inflammatory cytokines and chemokines, while also downregulating the expression of adhesion molecules that facilitate immune cell trafficking to sites of inflammation.
Animal Models of Inflammatory and Immune-Mediated Diseases
Animal models are indispensable for evaluating the therapeutic potential of this compound in a physiological context. These models allow for the assessment of efficacy in both systemic and localized inflammatory conditions.
The lipophilic nature of this compound makes it a candidate for localized delivery to treat inflammation in specific tissues. Its potential efficacy in topical, intra-articular, and ocular applications is an area of interest for preclinical investigation to assess its ability to reduce localized inflammation while minimizing systemic side effects.
This compound is a synthetic corticosteroid that exerts its effects after being converted to its active form, dexamethasone. patsnap.com Preclinical research has increasingly focused on the immunometabolic effects of dexamethasone, revealing its profound influence on the metabolic programming of immune cells, which is critical to its anti-inflammatory and immunosuppressive functions. nih.govnih.gov
Investigation of Metabolic Pathway Modulation in Preclinical Systems
Effects on Energy Metabolism in Immune Cells (e.g., Glycolysis, Oxidative Phosphorylation)
Activated immune cells typically undergo a metabolic shift toward aerobic glycolysis to support their pro-inflammatory functions, a phenomenon often referred to as the Warburg effect. fau.de Dexamethasone has been shown to counteract this metabolic reprogramming in various immune cell models. nih.gov
In preclinical in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, dexamethasone treatment has been observed to reverse the metabolic changes induced by the inflammatory stimulus. Specifically, it reduces the increased basal glycolysis rate and maximal glycolytic capacity seen in activated macrophages. nih.govbiorxiv.org This is achieved, in part, by curtailing glucose flux. fau.de Research in porcine peripheral blood mononuclear cells (PBMCs) demonstrated that dexamethasone not only reduced LPS-induced glycolysis but also lowered mitochondrial respiration. nih.govnih.gov
Furthermore, studies on bone marrow-derived macrophages (BMDMs) have shown that glucocorticoids can increase the flow of glucose-derived carbons into the tricarboxylic acid (TCA) cycle, which fuels oxidative phosphorylation (OXPHOS). nih.gov This shift from glycolysis back towards OXPHOS is a key mechanism underlying the anti-inflammatory effects of dexamethasone, as inhibiting the TCA cycle was found to impair the suppressive effect of glucocorticoids on pro-inflammatory cytokine production. nih.gov
| Immune Cell Type | Model | Key Finding on Glycolysis | Key Finding on Oxidative Phosphorylation (OXPHOS) |
|---|---|---|---|
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | In Vitro (LPS-stimulated) | Partially reverses the increased basal glycolysis rate and maximal glycolytic capacity. nih.gov | Increases carbon flow from glucose into the TCA cycle, fueling OXPHOS. nih.gov |
| Human Monocyte-Derived Macrophages (MDMs) | In Vitro (LPS-stimulated) | Reduces basal and compensatory glycolysis. biorxiv.org | Data suggests a shift away from glycolysis-dependent metabolism. |
| Porcine Peripheral Blood Mononuclear Cells (PBMCs) | In Vitro (LPS-stimulated) | Reduces LPS-induced glycolysis. nih.govnih.gov | Significantly lowered mitochondrial respiration. nih.govnih.gov |
| Human Airway Macrophages (AM) | Ex Vivo | Significantly reduced basal and compensatory glycolysis. biorxiv.org | Not explicitly detailed, but a general reduction in metabolism was observed. biorxiv.org |
Regulation of Immunometabolic Transcription Factors (e.g., HIF-1α)
The metabolic effects of dexamethasone are intricately linked to its ability to regulate key transcription factors that govern cellular metabolism. A primary target in this regulatory network is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). oup.comnih.gov HIF-1α is a master regulator that drives the glycolytic switch in activated immune cells by promoting the expression of genes encoding glucose transporters and glycolytic enzymes. oup.combiorxiv.org
Preclinical studies have consistently demonstrated that dexamethasone inhibits the activation and stabilization of HIF-1α in immune cells stimulated with inflammatory agents like LPS. oup.comnih.govresearchgate.net This inhibition occurs at a post-transcriptional level, as dexamethasone has been shown to decrease HIF-1α protein levels and stability without significantly affecting its mRNA expression. biorxiv.orgresearchgate.net
By inhibiting HIF-1α, dexamethasone effectively downregulates the expression of its target genes. researchgate.net For instance, in both mouse and human macrophages, dexamethasone-mediated inhibition of HIF-1α leads to reduced expression of the glucose transporter GLUT1 (gene name SLC2A1), which is essential for the high glucose uptake required for aerobic glycolysis. oup.comnih.govbiorxiv.org The suppression of HIF-1α is a critical mechanism through which dexamethasone exerts its anti-inflammatory effects by preventing the metabolic reprogramming necessary for a full-blown inflammatory response. oup.combiorxiv.org
| Transcription Factor | Immune Cell Type | Model | Effect of Dexamethasone |
|---|---|---|---|
| HIF-1α | Mouse Bone Marrow-Derived Macrophages (BMDMs) | In Vitro (LPS-stimulated) | Inhibits LPS-mediated activation and stabilization of HIF-1α protein. oup.comnih.gov |
| HIF-1α | Human Monocyte-Derived Macrophages (MDMs) | In Vitro (LPS-stimulated) | Destabilises and inhibits HIF-1α protein expression. researchgate.net |
| HIF-1α | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | In Vitro (LPS-stimulated) | Counteracts metabolic actions associated with HIF-1α. nih.gov |
| HIF-1α | Colorectal Carcinoma Cells | In Vitro (Hypoxia-stimulated) | Reduces HIF-1α protein level and transcriptional activity. spandidos-publications.com |
Advanced Drug Delivery Systems Utilizing Dexamethasone 21 Propionate
Design Principles for Sustained and Controlled Release Formulations
Sustained and controlled release formulations are pivotal in maintaining therapeutic drug concentrations over an extended period, reducing the frequency of administration, and improving patient compliance. The design of these formulations for Dexamethasone (B1670325) 21-Propionate revolves around the use of various biocompatible materials that encapsulate or conjugate the drug, modulating its release profile.
Polymer-Based Nanocarriers and Microparticles (e.g., Pullulan conjugates, HPMA copolymers)
Polymer-based nanocarriers and microparticles are at the forefront of developing long-acting formulations for corticosteroids. While specific research on Dexamethasone 21-Propionate in these systems is limited, extensive studies on dexamethasone and its other esters provide a strong basis for their potential application.
Pullulan Conjugates: Pullulan, a biodegradable polysaccharide, has been investigated for ocular drug delivery of dexamethasone. nih.govmdpi.com Pullulan-dexamethasone conjugates can self-assemble into nanoparticles, offering prolonged retention and controlled release in the vitreous humor. nih.govnih.gov Pharmacokinetic simulations have suggested that these conjugates could release free dexamethasone for over 16 days, a significant improvement for treating retinal diseases that require frequent intravitreal injections. nih.govnih.govresearchgate.net
HPMA Copolymers: N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers are water-soluble carriers that have been successfully used to deliver dexamethasone to inflamed tissues. nih.gov These conjugates can accumulate preferentially in inflamed joints, demonstrating a passive targeting effect. nih.gov The linkage of dexamethasone to the HPMA copolymer can be designed to be pH-sensitive, allowing for enhanced drug release in the acidic microenvironment of inflamed tissues. nih.gov This approach has shown superior and longer-lasting anti-inflammatory effects in preclinical models of rheumatoid arthritis compared to the free drug. nih.gov
Below is a table summarizing the characteristics of polymer-based nanocarriers for dexamethasone, which could be extrapolated for this compound.
| Carrier System | Drug Form | Particle Size | Key Findings | Reference |
| Pullulan Conjugates | Dexamethasone | ~326 nm | Prolonged retention and controlled release in the vitreous humor for over 16 days. | nih.govnih.gov |
| HPMA Copolymers | Dexamethasone | Nanoscale | Preferential accumulation in inflamed tissues with pH-sensitive drug release. | nih.govnih.gov |
| Polymeric Nanoparticles | Dexamethasone | 50-1000 nm | Increased in vivo drug stability and potential for targeted delivery. | nih.gov |
Lipid-Based Delivery Systems
Lipid-based delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), offer another promising avenue for the sustained and targeted delivery of lipophilic drugs like this compound. These carriers can enhance drug solubility, protect the drug from degradation, and modify its pharmacokinetic profile.
Research on dexamethasone-loaded NLCs for the treatment of dry eye disease has shown promising results. nih.gov These formulations can have a particle size of around 20 nm with a high encapsulation efficiency of over 99%. nih.gov Such systems have demonstrated high tolerability and internalization capacity in human corneal epithelial cells. nih.gov Lipid-based systems can also be designed as self-nano-emulsifying drug delivery systems (SNEDDS) for ocular delivery, aiming to bypass ocular barriers. researchgate.net
The following table outlines the properties of lipid-based delivery systems for dexamethasone.
| Delivery System | Drug Form | Particle Size | Encapsulation Efficiency | Key Findings | Reference |
| Nanostructured Lipid Carriers (NLCs) | Dexamethasone | ~20 nm | >99% | High tolerability and internalization in corneal cells; extended stability. | nih.gov |
| Lipomers | Dexamethasone | ~115 nm | - | Sustained release and potential for follicular targeting in skin delivery. | ub.edu |
| Self-Nano-Emulsifying Drug Release System (DexSNEDDS) | Dexamethasone | 50-200 nm | - | Designed to bypass ocular barriers for improved topical delivery. | researchgate.net |
Targeted Delivery Strategies for Enhanced Therapeutic Efficacy
Targeted delivery aims to concentrate the therapeutic agent at the site of action, thereby maximizing its efficacy while minimizing systemic exposure and associated adverse effects.
Ocular and Intra-Articular Drug Delivery Systems
Ocular Delivery: The eye's protective barriers pose a significant challenge to drug delivery. Advanced systems are being developed to overcome these barriers for corticosteroids. For instance, chitosan-coated mixed micellar systems have been shown to enhance the ocular delivery of dexamethasone by promoting adherence to the ocular surface and improving drug absorption. nih.gov These systems can have a particle size of around 150 nm and exhibit a non-Fickian drug release mechanism, indicating prolonged drug retention. nih.gov Other approaches include the use of polymeric nanoparticles and in situ gelling systems. researchgate.netnih.gov
Intra-Articular Delivery: For localized inflammatory conditions such as osteoarthritis, intra-articular injections are a common treatment modality. nih.gov To prolong the residence time of corticosteroids within the joint, biodegradable microparticles have been investigated. For example, dexamethasone 21-acetate has been co-encapsulated with superparamagnetic iron oxide nanoparticles (SPIONs) into poly(D,L-lactide-co-glycolide) microparticles. nih.gov This approach allows for magnetic retention of the microparticles within the joint, potentially prolonging the local release of the anti-inflammatory drug. nih.gov
Erythrocyte-Mediated Prodrug Delivery (e.g., for Dexamethasone 21-Phosphate, as a model for 21-esters)
Erythrocyte-mediated drug delivery is a novel strategy that utilizes red blood cells as natural carriers for drugs. This approach is particularly well-suited for prodrugs like dexamethasone 21-phosphate, which can be considered a model for other 21-esters such as this compound.
In this system, a hydrophilic and non-diffusible prodrug, such as dexamethasone 21-phosphate, is encapsulated within autologous erythrocytes. nih.gov These drug-loaded erythrocytes then act as circulating bioreactors. Intra-erythrocyte enzymes gradually convert the prodrug into the active, diffusible dexamethasone, which is then slowly released into the circulation. nih.gov This method has been shown to maintain detectable plasma concentrations of dexamethasone for up to seven days after a single administration. nih.gov This strategy has been explored for chronic conditions like steroid-dependent ulcerative colitis and chronic obstructive pulmonary disease, demonstrating the potential to reduce the need for frequent oral or inhaled corticosteroid administration. nih.govnih.gov
Mucoadhesive and In Situ Gelling Formulations for Localized Action
Mucoadhesive Formulations: Mucoadhesive polymers are used to develop formulations that can adhere to mucosal surfaces, such as the buccal or ocular mucosa, for an extended period. This prolonged contact time enhances local drug delivery and reduces systemic absorption. Mucoadhesive gels containing dexamethasone-loaded nanoparticles have been developed for the treatment of oral precancerous lesions. scielo.brscielo.br These gels, often formulated with polymers like gellan gum, can exhibit extended drug release. scielo.brscielo.br Similarly, mucoadhesive tablets have been designed for localized wound healing. nih.gov
In Situ Gelling Formulations: In situ gelling systems are liquid formulations that undergo a phase transition to form a gel upon administration, triggered by physiological cues such as temperature or pH. mdpi.comcuestionesdefisioterapia.com These systems are particularly advantageous for ocular and oromucosal drug delivery. mdpi.comnih.gov For ophthalmic applications, a thermosensitive polymer like Poloxamer 407 can be combined with mucoadhesive polymers to create a formulation that gels at body temperature, increasing its residence time on the eye surface. nih.gov This approach can significantly improve the bioavailability of poorly water-soluble drugs like dexamethasone. nih.gov
The table below provides an overview of targeted delivery strategies for dexamethasone.
| Delivery Strategy | Formulation Type | Target Site | Key Features | Reference |
| Ocular Delivery | Chitosan-Coated Micelles | Eye | Enhanced adherence and absorption. | nih.gov |
| Intra-Articular Delivery | Magnetic Microparticles | Joint | Prolonged local release via magnetic retention. | nih.gov |
| Erythrocyte-Mediated Delivery | Prodrug-Loaded Erythrocytes | Systemic (slow release) | Long-acting, circulating bioreactor system. | nih.gov |
| Mucoadhesive Formulations | Gels, Tablets | Mucosal Surfaces | Extended local drug retention and release. | scielo.brscielo.brnih.gov |
| In Situ Gelling Systems | Ophthalmic/Oromucosal Solutions | Eye, Oral Cavity | Sol-to-gel transition for prolonged contact time. | nih.govmdpi.comnih.gov |
Implantable Devices for Spatiotemporally Controlled Release
Implantable devices offer a significant advantage in drug delivery by providing controlled and localized release of therapeutic agents like dexamethasone, thereby enhancing efficacy and minimizing systemic side effects. researchgate.net These systems are engineered to release the drug at a specific site (spatial control) over a defined period (temporal control). nih.gov
Biodegradable polymers are frequently used to fabricate these implants. researchgate.net For instance, poly(lactic-co-glycolic acid) (PLGA) is a well-established, FDA-approved polymer used in commercial products like the Ozurdex® implant, which delivers dexamethasone to the posterior segment of the eye for up to six months. researchgate.netd-nb.info The release mechanism from such PLGA-based implants is often biphasic, characterized by an initial burst release followed by a lag phase, and then a sharp increase in release rate as the polymer matrix begins to degrade. researchgate.net The hydrophobic nature of both the drug and the polymer can limit the initial exposure of the drug to surrounding fluids. researchgate.net
Researchers have developed various forms of implants, including films, scaffolds, and capsules, to achieve sustained local delivery. In one study, biodegradable films made of a poly(lactide)-poly(ethyleneglycol) copolymer loaded with dexamethasone were shown to provide sustained drug levels at the implantation site while minimizing distribution to peripheral tissues. nih.gov These films effectively reduced the formation of postoperative cardiac adhesions in an animal model. nih.gov Similarly, porous PLGA scaffolds have been fabricated to release dexamethasone in a controlled manner for over 30 days without a significant initial burst, suggesting their potential use as anti-inflammatory prosthetic devices. nih.gov
The design of the implant can be tailored to control release kinetics. Studies have explored capsule-type implants using different biodegradable polymers such as polycaprolactone (B3415563) (PCL), poly(lactic acid) (PLA), and various ratios of PLGA. nih.govnih.gov The drug release profiles from these capsules were found to follow first-order kinetics, with the rate of release being highly dependent on the hydrophobicity of the polymer used. nih.govnih.gov More advanced systems even utilize external triggers for on-demand release. A novel light-activated implant was developed by incorporating drug-releasing liposomes into a biodegradable capsule, allowing the release of dexamethasone sodium phosphate (B84403) to be tuned by the duration of near-infrared laser irradiation. bohrium.com
Biocompatibility, Biodegradation, and Release Kinetics of Novel Delivery Platforms
The success of any implantable drug delivery system hinges on the biocompatibility of its components, the predictable degradation of its carrier, and the precise control of its drug release kinetics.
Biocompatibility: Materials used for drug delivery must not elicit a significant inflammatory or toxic response. d-nb.info Polymers like PLGA and PCL are widely used due to their established biocompatibility and safety profiles. d-nb.info For example, dexamethasone acetate-loaded poly(ɛ-caprolactone) nanofibers have been tested for ocular biocompatibility. nih.gov In vivo studies involving intravitreal injection in rats showed that the nanofibers were well-tolerated and did not cause abnormalities, hemorrhages, or retinal detachment, indicating good biocompatibility within sensitive ocular tissues. nih.govresearchgate.net Similarly, polypeptide-based carriers are considered promising due to their biocompatible and biodegradable nature. mdpi.com
Biodegradation: For many applications, it is desirable for the delivery device to be biodegradable, eliminating the need for surgical removal. d-nb.info The degradation process typically involves the hydrolytic cleavage of polymer chains, breaking them down into smaller, non-toxic molecules that the body can metabolize and excrete. mdpi.com The degradation rate of polymers like PLGA is influenced by factors such as the copolymer ratio; a higher ratio of glycolide (B1360168) to lactide results in faster degradation due to the lower hydrophobicity of the polymer backbone. d-nb.info This degradation process directly impacts the drug release profile, particularly in later stages. researchgate.net
Release Kinetics: The rate and mechanism of drug release are critical for therapeutic efficacy. Mathematical models are often used to characterize these kinetics. nih.gov In a study comparing four biodegradable polymers, the release of dexamethasone was found to follow a first-order kinetics model from a cylindrical reservoir. nih.govnih.gov The release was primarily driven by a Fickian diffusion-controlled mechanism, where the rate is dependent on the concentration gradient. nih.gov The hydrophobicity of the polymer plays a crucial role; more hydrophobic polymers like PCL exhibit slower drug release kinetics for hydrophilic drugs compared to more hydrophilic polymers like 50:50 PLGA. nih.govresearchgate.net
The Korsmeyer-Peppas model is another tool used to elucidate the release mechanism. In one study of dexamethasone release from DL-PLA implants, the release exponent "n" was found to be between 0.185 and 0.247, indicating a diffusion-controlled release mechanism. scispace.com The release can be modulated by incorporating different excipients into the polymer matrix. scispace.com For instance, the addition of the freely water-soluble dexamethasone sodium phosphate to a hydrophobic silicone implant was shown to facilitate water penetration, thereby accelerating the initial drug release. nih.gov
Comparative Release Kinetics of Dexamethasone from Biodegradable Polymer Capsules
| Polymer | Permeability Coefficient (nm/s) | Partition Coefficient | Relative Release Rate | Primary Release Mechanism |
|---|---|---|---|---|
| 50:50 PLGA | 0.4909 | 1.9519 | Fastest | First-Order, Diffusion |
| 90:10 PLGA | N/A | N/A | Intermediate | First-Order, Diffusion |
| PLA | N/A | N/A | Intermediate | First-Order, Diffusion |
| PCL | 0.1915 | 0.8872 | Slowest | First-Order, Diffusion |
Strategies for Reducing Systemic Exposure and Associated Adverse Effects through Targeted Delivery
A primary goal of developing advanced drug delivery systems for potent corticosteroids like dexamethasone is to confine the therapeutic action to the target site, thereby reducing the systemic exposure that can lead to adverse effects. nih.govnih.gov Targeted delivery strategies are designed to concentrate the drug at the site of inflammation or disease, improving efficacy while minimizing impact on non-target organs. nih.gov
One effective strategy is the use of local, biodegradable implants. By placing a dexamethasone-releasing film directly on the epicardium after cardiac surgery, researchers achieved high local drug concentrations that significantly reduced adhesions, with low distribution into peripheral tissues. nih.gov This site-specific approach is a promising method for minimizing the systemic side effects associated with oral or high-dose therapy. nih.gov
Another approach involves designing delivery systems that respond to specific physiological cues at the target site. For inflammatory bowel disease, solid dispersions of dexamethasone have been developed using a pH-sensitive polymer, Eudragit S100. nih.gov This formulation is designed to resist degradation in the stomach and small intestine and release the drug specifically in the colon, directly targeting the inflamed tissue and reducing systemic absorption. nih.gov Similarly, enzyme-responsive nanoparticles have been created for the targeted delivery of dexamethasone to treat inflammation in diabetes. northwestern.edu These nanoparticles accumulate in inflamed tissue and undergo a morphological change that enhances their retention and therapeutic efficacy locally. northwestern.edu
For intra-articular delivery to treat joint inflammation, researchers have co-encapsulated dexamethasone 21-acetate and superparamagnetic iron oxide nanoparticles (SPIONs) into biodegradable microparticles. nih.govepfl.ch The inclusion of SPIONs allows the microparticles to be retained within the joint using an external magnet, prolonging the local drug release and potentially overcoming the short duration of action typical of intra-articular therapies. nih.govepfl.ch Local infiltration analgesia (LIA) is another clinical strategy where adding dexamethasone to the LIA mixture for joint arthroplasty has been shown to reduce the need for systemic opioids and their associated side effects, such as nausea and vomiting. nih.govnih.gov These diverse strategies highlight the significant potential of targeted delivery systems to improve the therapeutic index of this compound and related compounds.
Overview of Targeted Delivery Strategies for Dexamethasone
| Delivery System | Target Site | Mechanism/Strategy | Intended Outcome |
|---|---|---|---|
| Biodegradable Polymer Film | Epicardium (Post-Surgery) | Site-specific implantation | Prevention of pericardial adhesions with low systemic drug levels. nih.gov |
| pH-Sensitive Solid Dispersions | Colon | pH-triggered release | Localized treatment of inflammatory bowel disease, minimizing systemic exposure. nih.gov |
| Enzyme-Responsive Nanoparticles | Inflamed Tissue (Diabetes) | Enzyme-triggered aggregation | Targeted accumulation and retention at the site of inflammation. northwestern.edu |
| Magnetic Microparticles | Intra-articular (Joint) | Magnetic retention | Prolonged local release of anti-inflammatory drug within the joint. nih.govepfl.ch |
| Local Infiltration Analgesia (LIA) | Surgical Site (Joint Arthroplasty) | Direct local injection | Reduced postoperative opioid consumption and related side effects. nih.govnih.gov |
Analytical and Bioanalytical Methodologies for Dexamethasone 21 Propionate Research
Chromatographic Techniques for Quantification in Complex Biological Matrices (e.g., UHPLC-MS/MS, HPLC-MS)
The accurate quantification of Dexamethasone (B1670325) 21-Propionate and its active metabolite, dexamethasone, in complex biological matrices such as plasma, ocular tissues, and urine is fundamental to pharmacokinetic and metabolic studies. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the premier techniques for this purpose due to their high sensitivity, selectivity, and specificity. rsc.orgedu.krd
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are particularly powerful for distinguishing between structurally similar corticosteroids, such as the epimers dexamethasone and betamethasone (B1666872), and their various esterified forms. nih.gov In a typical LC-MS/MS workflow, the sample undergoes an extraction process, often a simple protein precipitation with a solvent like acetonitrile (B52724), followed by chromatographic separation and detection. nih.gov The separation is commonly achieved using a reversed-phase column, such as a C18 column. nih.gov
The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. rsc.orgarvojournals.org This allows for the detection and quantification of dexamethasone at very low concentrations, often in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. rsc.orgnih.gov For instance, a sensitive UPLC-APCI-MS/MS method has been validated for determining dexamethasone in ocular tissues with a linear range of 200–100,000 pg/mL. rsc.org Similarly, an HPLC-ESI-MS method allows for the quantification of dexamethasone in blood plasma at the picomole level. researchgate.net
Table 1: Example Chromatographic Conditions for Dexamethasone Analysis
| Parameter | Condition | Source |
| System | UHPLC-MS/MS or HPLC-MS/MS | nih.govrsc.org |
| Column | Reversed-phase C18 or C8 | nih.govnih.govresearchgate.net |
| Mobile Phase | Gradient or isocratic elution with acetonitrile and water (often with additives like formic acid or ammonium (B1175870) acetate) | nih.govnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govijnrd.org |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | rsc.orgnih.gov |
| Ionization Mode | Positive Ion Mode | nih.gov |
| Monitoring | Multiple Reaction Monitoring (MRM) | rsc.orgarvojournals.org |
Characterization and Identification of Metabolic and Degradation Products
Dexamethasone 21-Propionate is a prodrug that is expected to be hydrolyzed in vivo to the pharmacologically active dexamethasone. Beyond this primary metabolic step, dexamethasone itself can undergo further metabolism. The liver is the primary site of metabolism, mainly via CYP3A4 and to a lesser extent, CYP3A5 enzymes. clinpgx.org
Furthermore, dexamethasone and its esters can degrade under various conditions, such as in aqueous solutions during in vitro studies or upon exposure to light and elevated temperatures. arvojournals.org LC-MS/MS is a critical tool for identifying and characterizing these metabolic and degradation products. arvojournals.orgnih.gov Studies on dexamethasone have identified numerous degradation products. One such study using LC-MS/MS identified 13 major degradation products in phosphate-buffered saline, highlighting the compound's susceptibility to degradation in aqueous media. nih.gov
Common degradation pathways for corticosteroids include the Mattox rearrangement, an acid-catalyzed β-elimination of water from the side chain, which forms enol-aldehyde degradants. scirp.orgscirp.org Other reactions can include oxidation. For corticosteroids with a 17,21-dipropionate ester structure, such as betamethasone dipropionate, degradation can lead to the formation of 17-propionate, 21-propionate, and the parent alcohol (betamethasone). nih.gov A similar pathway can be inferred for this compound, where hydrolysis would yield dexamethasone, which could then be subject to further degradation.
Table 2: Potential Degradation Products of Dexamethasone
| Product Type | Formation Pathway | Analytical Technique | Source |
| Dexamethasone | Hydrolysis of the 21-propionate ester | HPLC, LC-MS/MS | mdpi.com |
| 17-oxo dexamethasone | Process impurity/degradant | HPLC, LC-MS/MS | researchgate.net |
| Enol-aldehydes | Mattox Rearrangement | UPLC-MS/MS | scirp.orgscirp.org |
| Oxidative products | Oxidation | HPLC, LC-MS/MS | scirp.org |
| Other degradants | Hydrolysis, oxidation, light/heat exposure | LC-MS/MS | arvojournals.orgnih.gov |
In Vitro Hydrolysis Assays for Prodrug Characterization
As a C-21 ester, this compound is designed as a prodrug. Prodrugs are inactive compounds that are converted into their active forms within the body, often through enzymatic or chemical hydrolysis. mdpi.com The 21-propionate ester is intended to be cleaved to release the active dexamethasone. mdpi.com
In vitro hydrolysis assays are essential for characterizing the activation kinetics of such prodrugs. mdpi.com These assays typically involve incubating the prodrug in a biologically relevant medium, such as plasma, serum, or buffer solutions at physiological pH (e.g., 7.4), and monitoring the rate of conversion to the active drug over time. nih.gov For corticosteroid esters, hydrolysis is often mediated by esterase enzymes present in biological fluids. mdpi.com
The progress of the hydrolysis reaction is monitored by quantifying the decreasing concentration of the parent prodrug (this compound) and the increasing concentration of the active drug (dexamethasone) using a validated analytical method, typically HPLC. mdpi.comnih.gov The data from these assays are used to calculate key kinetic parameters, such as the rate of hydrolysis (solvolytic rate constants) and the half-life of the prodrug under specific conditions. mdpi.com For example, studies on dexamethasone-based prodrug nanoparticles have used HPLC to measure drug release following acid hydrolysis, demonstrating the pH-sensitive nature of the prodrug linkage. nih.gov
Method Validation for Research Applications (Specificity, Linearity, Accuracy, Precision, Robustness)
To ensure the reliability and quality of data generated in research, the analytical methods used for quantifying this compound must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. semanticscholar.org The validation is typically performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.netijnrd.org
Key validation parameters include:
Specificity/Selectivity: This ensures that the analytical signal is unequivocally from the analyte of interest and not from any interfering components in the sample matrix, such as excipients, impurities, or degradation products. ijnrd.org Specificity is often demonstrated by comparing chromatograms of blank samples, placebo, and the analyte. ijnrd.org
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ijnrd.org It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed by a high correlation coefficient (r²), usually ≥ 0.999. researchgate.netijnrd.org
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. researchgate.netijnrd.org Recoveries are generally expected to be within 80-120%. scielo.br
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.net For precision, the RSD should typically be less than 2%. ijnrd.org
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage. researchgate.net
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria | Source |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. | ijnrd.org |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 | researchgate.netijnrd.org |
| Accuracy | Closeness of the measured value to the true value. | % Recovery within 80-120% | scielo.br |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) < 2% | ijnrd.org |
| Robustness | Insensitivity to small, deliberate changes in method parameters. | System suitability parameters remain within limits. | researchgate.net |
Translational Research and Future Perspectives for Dexamethasone 21 Propionate
Challenges and Opportunities in Optimizing Therapeutic Index through Esterification
The esterification of dexamethasone (B1670325) at the 21-position to form dexamethasone 21-propionate is a strategic modification aimed at optimizing its therapeutic index—the balance between its desired anti-inflammatory effects and its potential adverse reactions.
One of the primary opportunities afforded by esterification is the potential for enhanced local activity with reduced systemic side effects. The propionate (B1217596) ester can influence the lipophilicity of the dexamethasone molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A key challenge, however, lies in achieving the optimal balance. The rate of hydrolysis of the ester bond to release the active dexamethasone is a critical factor. Too rapid hydrolysis may not offer a significant advantage over administering dexamethasone itself, while excessively slow hydrolysis could lead to insufficient therapeutic effect.
Another avenue for optimizing the therapeutic index is through the development of targeted delivery systems. Conjugating dexamethasone esters to various carriers can improve their pharmacokinetic properties and in vivo biodistribution. For instance, research into dexamethasone conjugated with polyethylene (B3416737) glycol (PEG) has shown the potential to improve its therapeutic index by altering its accumulation in healthy tissues. nih.gov This approach could be similarly applied to this compound to enhance its safety and efficacy profile.
| Parameter | Unmodified Dexamethasone | This compound (Anticipated) |
| Lipophilicity | Moderate | Increased |
| Local Tissue Retention | Shorter | Longer |
| Systemic Absorption | Higher | Lower |
| Therapeutic Index | Baseline | Potentially Improved |
This table presents anticipated changes in the properties of dexamethasone upon esterification to this compound based on general principles of corticosteroid chemistry.
Potential for Reduced Systemic Adverse Effects through Prolonged Localized Action
A significant advantage of locally administered corticosteroids is the minimization of systemic side effects that are often associated with long-term oral or parenteral glucocorticoid therapy. semanticscholar.orgnih.govnih.gov These adverse effects can include suppression of the hypothalamic-pituitary-adrenal (HPA) axis, osteoporosis, and metabolic disturbances. nih.gov
This compound is designed to have a prolonged local effect. The increased lipophilicity of the ester form can lead to greater retention within the target tissue, thereby extending the duration of its anti-inflammatory action at the site of application. This prolonged localized activity could translate to a reduced need for frequent administration, which is not only more convenient for the patient but also further limits the potential for systemic absorption and subsequent side effects.
Emerging Research Avenues and Novel Therapeutic Indications
The unique properties of this compound open up several promising avenues for future research and novel therapeutic applications.
Exploration of Combination Therapies and Synergistic Effects
There is growing interest in the use of combination therapies to enhance therapeutic efficacy and reduce the required dosage of individual drugs, thereby minimizing side effects. nih.gov Studies have shown that dexamethasone can act synergistically with other anti-inflammatory agents. For example, a conjugate of dexamethasone and a fumaric acid ester demonstrated improved inhibition of inflammation in macrophages compared to either agent alone. nih.govbroadinstitute.org This suggests that this compound could be a valuable component in combination therapies for inflammatory and autoimmune conditions. The propionate ester could provide sustained local release of dexamethasone, complementing the action of another therapeutic agent.
Development of Personalized Medicine Approaches Based on Metabolic Profiles
The response to corticosteroid therapy can vary significantly among individuals, partly due to genetic differences in drug metabolism. japsonline.com The field of pharmacogenomics aims to tailor drug therapy to an individual's genetic makeup to improve efficacy and reduce adverse reactions. nih.gov
Metabolomic profiling, which analyzes the unique metabolic fingerprint of an individual, is another tool that could be used to personalize treatment with this compound. broadinstitute.orgnih.gov By understanding how an individual metabolizes corticosteroids, it may be possible to predict their response to this compound and adjust the treatment regimen accordingly. This personalized approach could lead to more effective and safer use of this potent anti-inflammatory agent.
Applications in Regenerative Medicine and Biomaterials
Dexamethasone is known to promote the differentiation of osteogenic cells and is widely used in tissue regeneration. nih.gov However, its use can be limited by cytotoxicity at higher concentrations. nih.gov To address this, researchers are developing biomaterial scaffolds that can provide a controlled and sustained release of dexamethasone directly to the site of tissue regeneration. nih.govbohrium.com
This compound, with its potential for prolonged local action, is an excellent candidate for incorporation into such biomaterials. The sustained release of this compound from a scaffold could provide the necessary signals for tissue regeneration while minimizing the risk of local and systemic toxicity. This approach has shown promise in promoting bone and cartilage regeneration. nih.govresearchgate.net
| Biomaterial | Potential Application with this compound | Anticipated Benefit |
| Poly(lactic-co-glycolic acid) (PLGA) microspheres | Cartilage regeneration | Sustained local anti-inflammatory and chondrogenic effects |
| Cellulose-based hydrogels | Bone tissue engineering | Prolonged release to promote osteogenic differentiation |
| Organosilicone constructs | Islet transplantation | Local modulation of inflammation to improve graft survival |
This table illustrates potential applications of this compound in combination with various biomaterials for regenerative medicine.
Investigation of this compound in Chronic Inflammatory and Autoimmune Disorders
Dexamethasone and its various salt forms are used in the management of a wide range of chronic inflammatory and autoimmune diseases, including systemic lupus erythematosus and autoimmune hepatitis. mdpi.compatsnap.comfrontiersin.org The potent immunosuppressive and anti-inflammatory properties of dexamethasone are crucial in controlling the symptoms of these conditions. patsnap.comuspharmacist.com
This compound is identified as a glucocorticoid receptor agonist with potential applications in the treatment of autoimmune diseases. google.com Its formulation in nanoparticles is being explored as a means to induce tolerance in autoimmune conditions like hemophilia A. google.com The ability of this compound to provide sustained local anti-inflammatory effects could be particularly beneficial in chronic conditions that require long-term treatment, potentially reducing the cumulative systemic exposure and the associated risks.
Q & A
Advanced Research Question
- Cell Line Selection : Use glucocorticoid receptor (GR)-expressing cells (e.g., A549 or HEK293-GR) to avoid false negatives .
- Transcriptomic Analysis : Pair RNA-seq with ChIP-seq for GR binding sites to identify direct vs. indirect gene targets.
- Dose-Response Curves : Test sub-nanomolar to micromolar ranges to capture biphasic effects, common in steroid signaling .
- Control for Cross-Talk : Include inhibitors of related pathways (e.g., NF-κB or AP-1) to isolate GR-specific effects .
How should researchers address batch-to-batch variability in this compound when replicating studies?
Advanced Research Question
- Supplier Documentation : Request COAs with each batch, ensuring ≥98% purity via HPLC .
- In-House Validation : Re-characterize critical properties (e.g., melting point: ~220–225°C) and biological activity in a reference assay (e.g., GR transactivation) .
- Data Reporting : Disclose batch numbers and purity levels in publications to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
